Methyl 2-propoxy-4-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-propoxy-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C12H13F3O3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the aromatic ring is substituted with a propoxy group at the 2-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-propoxy-4-(trifluoromethyl)benzoate typically involves the esterification of 2-propoxy-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-propoxy-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 2-propoxy-4-(trifluoromethyl)benzoic acid.
Reduction: 2-propoxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-propoxy-4-(trifluoromethyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-propoxy-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively . The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trifluoromethyl)benzoate
- Ethyl 4-(trifluoromethyl)benzoate
- Methyl 2-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-propoxy-4-(trifluoromethyl)benzoate is unique due to the presence of both the propoxy and trifluoromethyl groups on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H13F3O3 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
methyl 2-propoxy-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H13F3O3/c1-3-6-18-10-7-8(12(13,14)15)4-5-9(10)11(16)17-2/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
BQQGAYRJYUIUFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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